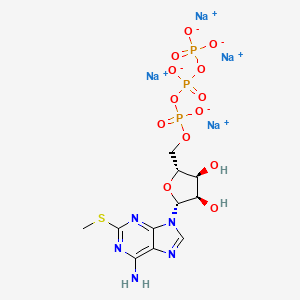

2-Methylthio-ATP

Beschreibung

Eigenschaften

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFBRHXFDJPTA-KWIZKVQNSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na4O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019067 | |

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100020-57-3 | |

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Methylthio-ATP Mechanism of Action in Purinergic Signaling

[1]

Executive Summary

2-Methylthio-adenosine-5'-triphosphate (2-MeS-ATP) is a synthetic nucleotide analog widely utilized as a potent purinergic receptor agonist.[1][2] Distinguished by a methylthio group substitution at the C-2 position of the adenine ring, this molecule exhibits significantly enhanced metabolic stability and receptor affinity compared to its endogenous counterpart, ATP.

For drug development professionals and physiological researchers, 2-MeS-ATP serves as a critical tool for dissecting the contributions of P2Y1 (G-protein coupled) and P2X (ligand-gated ion channel) receptors.[1] While historically categorized as a general P2 agonist, its utility is defined by its high potency at mammalian P2Y1 receptors and specific P2X subtypes (e.g., P2X1, P2X3), alongside its complex interaction with P2Y12 via its hydrolytic metabolite, 2-MeS-ADP.[1]

Molecular Profile & Stability[1][3]

Chemical Structure

The defining structural feature of 2-MeS-ATP is the methylation of the thiol group at the C-2 position of the purine ring.

-

Formula: C₁₁H₁₈N₅O₁₃P₃S[1]

-

Molecular Weight: ~521.27 g/mol (free acid)[1]

-

Key Modification: The 2-methylthio group increases lipophilicity and electron density on the adenine ring, altering π-stacking interactions within the receptor binding pocket.

Metabolic Stability vs. ATP

A primary experimental challenge with ATP is its rapid hydrolysis by ectonucleotidases (e.g., CD39/NTPDase1) into ADP, AMP, and adenosine.[1]

-

Resistance: 2-MeS-ATP is more resistant to hydrolysis than ATP, allowing for sustained receptor activation.[1]

-

The Hydrolysis Trap: It is not immune to hydrolysis. Ectonucleotidases will eventually convert 2-MeS-ATP into 2-MeS-ADP .[1]

-

Experimental Consequence: Since 2-MeS-ADP is a nanomolar-potency agonist at P2Y1 and P2Y12 , experimental results must distinguish between the effects of the triphosphate parent and the diphosphate metabolite.

Critical Control: Always use ectonucleotidase inhibitors (e.g., ARL 67156 ) when characterizing 2-MeS-ATP kinetics to prevent artifactual activation of P2Y12 by accumulated 2-MeS-ADP.[1]

Pharmacology & Receptor Selectivity[2][4]

2-MeS-ATP is a "broad-spectrum" P2 agonist with distinct potency profiles across subtypes.

P2Y Receptors (G-Protein Coupled)[1][5][6]

-

P2Y1 (Gq-coupled): 2-MeS-ATP is a full agonist with high potency (EC50 ~1–10 nM).[1] It triggers robust calcium mobilization.[1]

-

P2Y12 (Gi-coupled): While 2-MeS-ATP can bind, its metabolite 2-MeS-ADP is the primary driver of P2Y12-mediated inhibition of cAMP.[1]

-

P2Y13: Activated by 2-MeS-ATP, though 2-MeS-ADP is generally more potent.[1]

P2X Receptors (Ligand-Gated Ion Channels)[1]

Mechanism of Action: Signaling Pathways

The physiological output of 2-MeS-ATP depends on the receptor landscape of the target tissue. The diagram below illustrates the divergent pathways in a dual-receptor system (e.g., platelets or astrocytes).

Pathway A: P2Y1 Activation (Gq)[1][7]

-

Binding: 2-MeS-ATP binds P2Y1.[1]

-

G-Protein: Gαq activates Phospholipase C-β (PLCβ).[1]

-

Hydrolysis: PLCβ hydrolyzes PIP2 into IP3 and DAG.

-

Ca2+ Release: IP3 binds IP3 receptors on the ER, causing rapid Ca2+ efflux.[1]

-

Outcome: Shape change (platelets), smooth muscle contraction.[1]

Pathway B: P2X Activation (Ionotropic)[1]

-

Binding: 2-MeS-ATP binds the extracellular loop of the P2X trimer.[1]

-

Gating: Channel pore opens within milliseconds.

-

Flux: Na+ and Ca2+ influx; K+ efflux.[1]

-

Outcome: Membrane depolarization, rapid excitatory transmission.[1]

Figure 1: Dual signaling mechanism of 2-MeS-ATP via Gq-coupled P2Y1 and ionotropic P2X receptors.[1]

Experimental Application Protocols

Protocol 1: Ratiometric Calcium Imaging (Fura-2)

Objective: Quantify P2Y1-mediated calcium mobilization in adherent cells (e.g., Astrocytes, Endothelial cells).[1]

-

Preparation: Culture cells on poly-D-lysine coated glass coverslips to 70-80% confluency.

-

Dye Loading:

-

Incubate cells with 2-5 µM Fura-2 AM in physiological saline (e.g., HBSS) + 0.02% Pluronic F-127.[1]

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

De-esterification: Wash cells 3x with HBSS. Incubate for 20 minutes in dye-free buffer to allow complete hydrolysis of the AM ester.[1]

-

Baseline: Mount coverslip in a perfusion chamber. Perfuse with HBSS (2 mL/min) and record fluorescence ratio (340/380 nm excitation, 510 nm emission) for 60 seconds.

-

Agonist Application:

-

Analysis: Measure peak amplitude and area under the curve (AUC).

Protocol 2: Platelet Aggregation Assay (LTA)

Objective: Assess P2Y1/P2Y12 contribution to hemostasis.[1][3]

-

Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).[1]

-

PRP Preparation: Centrifuge at 200 x g for 15 mins. Collect Platelet Rich Plasma (PRP).[1]

-

Normalization: Adjust platelet count to 250 x 10³/µL using Platelet Poor Plasma (PPP).

-

Assay Setup: Aliquot 450 µL PRP into cuvettes containing a stir bar (1200 rpm, 37°C).

-

Calibration: Set 100% transmission with PPP and 0% with PRP.

-

Activation:

-

Add 2-MeS-ATP (1–10 µM) .

-

Observation: Expect an initial shape change (transient decrease in transmission) mediated by P2Y1 , followed by reversible or irreversible aggregation depending on P2Y12 co-activation levels.[1]

-

Control: Pre-incubate with MRS 2179 (P2Y1 antagonist) to block shape change, or Clopidogrel metabolite/PSB-0739 (P2Y12 antagonist) to block aggregation.[1]

-

Data Presentation: Potency Comparison

The following table summarizes the potency (EC50) of 2-MeS-ATP relative to endogenous nucleotides across key receptor subtypes.

| Receptor Subtype | Primary Signaling | 2-MeS-ATP Potency (EC50) | Endogenous Agonist Potency | Notes |

| P2Y1 | Gq (Ca2+) | ~1 - 10 nM | ADP (~100 nM) | 2-MeS-ATP is highly potent; partial agonist in some systems.[1] |

| P2Y12 | Gi (cAMP ↓) | Active (often via metabolite) | ADP (~50 nM) | 2-MeS-ADP (metabolite) is the standard high-potency agonist (~1 nM).[1] |

| P2X1 | Ion Channel | ~10 - 50 nM | ATP (~50 nM) | Rapid desensitization is characteristic.[1] |

| P2X3 | Ion Channel | ~350 nM | ATP (~500 nM) | Key target in chronic pain models.[1] |

| P2X7 (Rat) | Ion Channel | ~4 µM | ATP (>100 µM) | 2-MeS-ATP is significantly more potent than ATP in rat.[1] |

| P2X7 (Mouse) | Ion Channel | ~285 µM | ATP (>500 µM) | Dramatic species difference; much lower potency than in rat.[1][4] |

Experimental Workflow Visualization

Figure 2: Decision matrix for 2-MeS-ATP experimental design, highlighting the critical requirement for ectonucleotidase inhibition in P2Y assays.

References

-

Identification of Potent, Selective P2Y-Purinoceptor Agonists. Journal of Medicinal Chemistry.

-

P2X and P2Y Receptors: Tocris Scientific Review. Tocris Bioscience.

-

Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology.[1]

-

Agonist-bound structure of the human P2Y12 receptor. Nature.

-

High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. Nature Communications.

Technical Guide: 2-Methylthio-ATP Binding Affinity for P2Y1 Receptors

Executive Summary

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet aggregation, vascular tone, and neural signaling.[1] While Adenosine 5'-diphosphate (ADP) is the endogenous ligand, 2-Methylthio-ATP (2-MeSATP) serves as a critical pharmacological tool due to its enhanced potency and resistance to hydrolysis compared to ATP.

This guide provides an in-depth technical analysis of the binding affinity, kinetic profile, and signaling mechanics of 2-MeSATP at the P2Y1 receptor. It contrasts 2-MeSATP with its analog 2-MeSADP and the endogenous ligand ATP, offering actionable protocols for radioligand binding and functional calcium mobilization assays.

Key Takeaway: 2-MeSATP acts as a full agonist at the human P2Y1 receptor with high potency (

Pharmacological Profile: 2-MeSATP vs. ATP[2][3]

Understanding the structure-activity relationship (SAR) of P2Y1 ligands is essential for experimental design. The P2Y1 receptor possesses a specific binding pocket that accommodates the purine ring, ribose sugar, and phosphate chain.[2]

Structural Advantages of 2-MeSATP

The addition of a methylthio group at the C-2 position of the adenine ring significantly enhances affinity. This modification:

-

Increases Hydrophobicity: Improves interaction with the hydrophobic pocket of the P2Y1 receptor.

-

Reduces Hydrolysis: Provides partial resistance to ecto-nucleotidases that rapidly degrade ATP, allowing for more stable experimental conditions.

Comparative Potency Data

The following table summarizes the potency and affinity constants derived from mammalian P2Y1 receptor studies (specifically human and rat isoforms).

| Ligand | Role | Potency ( | Affinity ( | Selectivity Profile |

| 2-MeSATP | Full Agonist | ~8 nM | P2Y1, P2Y12, P2Y13, P2X1, P2X3 | |

| 2-MeSADP | Full Agonist | ~1.2 nM | High P2Y1, P2Y12, P2Y13 | |

| ATP | Partial/Full Agonist | > 100 nM | Low Affinity | Non-selective (P2Y, P2X) |

| [35S]dATP | Radioligand | N/A | High Affinity Probe |

Note:

P2Y1 Signaling Pathway & Mechanism[1][5][6][7]

The P2Y1 receptor couples primarily to the

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by 2-MeSATP binding.

Figure 1: P2Y1 receptor signaling cascade via Gq coupling, leading to Calcium mobilization and PKC activation.[3][4][5]

Experimental Methodologies

To accurately determine the binding affinity and functional potency of 2-MeSATP, two distinct assay types are recommended: Radioligand Binding (for affinity) and Calcium Mobilization (for potency).

Protocol A: Radioligand Binding Assay

This protocol uses membrane preparations to determine

Materials:

-

Membrane prep from P2Y1-expressing cells (e.g., 1321N1-hP2Y1).[6]

-

Radioligand: [

H]2-MeSADP (Specific Activity > 20 Ci/mmol).[7] -

Competitor: Unlabeled 2-MeSATP (10 pM to 100

M). -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 1 mM EDTA.

Workflow Diagram:

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Validation Steps:

-

Non-Specific Binding (NSB): Define NSB using 10

M MRS2500 (a highly selective P2Y1 antagonist) or 100 -

Equilibrium: Ensure incubation time (typically 60 mins) allows equilibrium to be reached at the chosen temperature.

-

Cheng-Prusoff Correction: Calculate

using

Protocol B: Functional Calcium Assay

Binding affinity does not always correlate linearly with efficacy due to receptor reserve. Functional assays are crucial for determining agonist potency (

-

Cell Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 30-60 minutes.

-

Baseline Recording: Measure basal fluorescence for 10-20 seconds.

-

Agonist Injection: Inject 2-MeSATP at varying concentrations.

-

Measurement: Record peak fluorescence change (

). -

Curve Fitting: Fit data to a sigmoidal dose-response equation to derive

.

Implications for Drug Development

When developing P2Y1-targeted therapeutics (e.g., antithrombotics), interpreting 2-MeSATP data requires nuance:

-

Selectivity Windows: 2-MeSATP is not a selective P2Y1 agonist. It potently activates P2X1 and P2X3 receptors.[2] Data generated in native tissues (e.g., platelets, blood vessels) using 2-MeSATP must be validated with selective antagonists (e.g., MRS2179 or MRS2500) to confirm P2Y1 mediation.

-

Agonist vs. Antagonist Design: While 2-MeSATP is an agonist, its scaffold has inspired high-affinity antagonists. The 2-thioether substitution is a key pharmacophore for increasing affinity, utilized in the design of nucleotide-based antagonists.

-

Species Differences: Be aware of potency shifts between human, rat, and canine P2Y1 receptors. 2-MeSATP generally maintains high potency across species, but absolute

values may vary by 3-10 fold.

References

-

Waldo GL, Harden TK. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor. Molecular Pharmacology. 2004;65(2):426-436. Link

-

Palmer RK, et al. Agonist action of 2-methylthio-ATP at the P2Y1 receptor.[9][10] British Journal of Pharmacology. 1998;124:371-378. Link

-

Hechler B, et al. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor. Journal of Pharmacology and Experimental Therapeutics. 2006;316(2):556-563. Link

-

Fabre JE, et al. P2Y1 and P2Y12 receptors mediate aggregation of dog and cat platelets.[4][11] ResearchGate/MDPI. 2025. Link

-

Jacobson KA, et al. Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling. 2009. Link

Sources

- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. revvity.com [revvity.com]

- 8. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Molecular structure and chemical properties of 2-Methylthio-ATP

Molecular Pharmacology, Structural Dynamics, and Experimental Protocols [1]

Executive Summary

2-Methylthio-adenosine-5'-triphosphate (2-MeSATP) is a synthetic nucleotide analog and a high-potency agonist of mammalian P2 purinergic receptors.[1] Distinguished by a methylthio substitution at the C-2 position of the adenine ring, this modification confers significantly enhanced receptor affinity and metabolic stability compared to its endogenous parent, ATP.

This guide serves as a critical operational resource for researchers investigating purinergic signaling, platelet aggregation, and neuropharmacology. It synthesizes physicochemical data with validated experimental workflows, ensuring reproducibility and scientific rigor.

Part 1: Chemical Identity & Structural Analysis

The structural deviation of 2-MeSATP from ATP—specifically the addition of a methylthio group (–S–CH₃) at the C-2 position—is not merely cosmetic. This moiety introduces both steric bulk and lipophilicity, altering the molecule's interaction with the hydrophobic pockets of P2 receptors (particularly P2Y1, P2Y12, and P2X subtypes) and modifying its susceptibility to ectonucleotidases.

Physicochemical Properties Table[1][2]

| Property | Specification |

| IUPAC Name | 2-(Methylthio)adenosine 5'-(tetrahydrogen triphosphate) |

| Common Name | 2-Methylthio-ATP (2-MeSATP) |

| CAS Number | 100020-57-3 (Tetrasodium salt) |

| Molecular Formula | C₁₁H₁₄N₅O₁₃P₃S (Free acid) |

| Molecular Weight | 553.3 g/mol (Free acid); ~641.2 g/mol (Tetrasodium salt) |

| Solubility | Water: >50 mM; PBS (pH 7.2): ~10 mg/mL |

| UV Max | 234 nm, 275 nm |

| Appearance | Lyophilized white powder |

Structural Logic & Stability

The C-2 substitution serves a dual purpose in experimental pharmacology:

-

Receptor Affinity: The methylthio group enhances van der Waals interactions within the binding cleft of P2Y receptors, often resulting in a 10- to 100-fold increase in potency relative to ATP.

-

Metabolic Resistance: While still a substrate for ectonucleotidases (e.g., CD39/NTPDase1), the rate of hydrolysis is generally slower than that of ATP, prolonging the half-life of the agonist in in vitro assays.

Part 2: Pharmacodynamics & Receptor Selectivity

2-MeSATP is a broad-spectrum P2 receptor agonist with distinct selectivity profiles depending on concentration and tissue type.[1] It is widely recognized as a potent agonist for P2Y1 , P2Y12 , and P2Y13 (G-protein coupled receptors) and P2X (ligand-gated ion channels).[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades initiated by 2-MeSATP binding to P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) receptors, a critical distinction in platelet biology.[1]

Caption: Divergent signaling pathways of 2-MeSATP via P2Y1 (calcium mobilization) and P2Y12 (cAMP inhibition).[1][3]

Part 3: Experimental Handling & Protocols

To maintain scientific integrity, the handling of 2-MeSATP requires strict adherence to pH and temperature controls to prevent spontaneous hydrolysis of the triphosphate chain.

1. Preparation of Stock Solutions

-

Solvent: Use sterile, nuclease-free water or HEPES-buffered saline (pH 7.4).[1] Avoid phosphate buffers for long-term storage if calcium precipitation is a risk in downstream applications.[1]

-

Concentration: Prepare a 10 mM or 100 mM stock solution .

-

Calculation: Dissolve 6.41 mg of Tetrasodium salt in 1 mL water for ~10 mM.

-

-

Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

2. Validated Protocol: Calcium Mobilization Assay (Fluorescent)

This protocol quantifies P2Y1 receptor activation in adherent cells (e.g., Astrocytes, HEK-293).[1]

Materials:

-

Fluo-4 AM or Fura-2 AM calcium indicator.[1]

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

2-MeSATP Stock (10 mM).[1]

Workflow:

-

Cell Loading: Incubate cells with 2-4 µM Fluo-4 AM in Assay Buffer for 45 minutes at 37°C.

-

Wash: Wash cells 3x with Assay Buffer to remove extracellular dye. Incubate for 20 minutes to allow de-esterification.

-

Baseline Measurement: Record baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

-

Injection: Inject 2-MeSATP to achieve final concentrations ranging from 1 nM to 10 µM .

-

Note: The EC50 for P2Y1 is typically 10–50 nM .

-

-

Data Acquisition: Monitor fluorescence peak and decay for 120 seconds.

-

Validation: Pre-incubate with a selective P2Y1 antagonist (e.g., MRS2179) to confirm specificity.[1]

3. Protocol: Platelet Aggregation Studies

2-MeSATP is a standard tool for inducing platelet shape change.[1]

-

Medium: Platelet-Rich Plasma (PRP).[1]

-

Concentration: Use 1–10 µM 2-MeSATP.

-

Observation: 2-MeSATP induces a rapid shape change (via P2Y1) followed by reversible aggregation.[1] Co-stimulation with serotonin or epinephrine may be required for irreversible aggregation if P2Y12 is not fully engaged or if ADP is degraded.

Part 4: Therapeutic & Research Applications[6]

1. Thrombosis Research: 2-MeSATP is pivotal in distinguishing the roles of P2Y1 and P2Y12 receptors in hemostasis. It helps validate the efficacy of P2Y12 antagonists (e.g., Clopidogrel active metabolite) by serving as a high-affinity challenge agonist.[1]

2. Neuroprotection: In the CNS, 2-MeSATP activation of P2Y1 receptors on astrocytes stimulates the release of neuroprotective factors and modulates synaptic transmission.

3. Vasodilation: Through endothelial P2Y1 activation, 2-MeSATP induces nitric oxide (NO) release, making it a valuable probe for studying purinergic regulation of vascular tone.[1]

References

-

Burnstock, G. (2007).[1] "Purine and pyrimidine receptors."[2][4][5] Cellular and Molecular Life Sciences, 64(12), 1471–1483.[1] Link

-

Macfarlane, D. E., et al. (1983).[1] "2-Methylthioadenosine[beta-32P] diphosphate.[1][4][6] An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets." Journal of Clinical Investigation, 71(2), 420–428.[1] Link

-

Palmer, R. K., et al. (1998).[1] "Agonist action of 2-methylthio-ATP at P2Y1, P2Y2, and P2Y4 receptors."[1] Molecular Pharmacology, 54(6), 1118-1123.[1] Link

-

Hechler, B., et al. (1998).[1] "MRS2179, a P2Y1 receptor antagonist, inhibits human platelet aggregation." British Journal of Pharmacology, 124(1), 1-2.[1] Link

-

Cayman Chemical. (n.d.).[1] "2-Methylthio-ATP (sodium salt) Product Information." Cayman Chemical Technical Data. Link

Sources

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Release and extracellular metabolism of ATP by ecto-nucleotidase eNTPDase 1–2 in hypothalamic and pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]

Physiological effects of 2-Methylthio-ATP on smooth muscle relaxation

A Mechanistic and Experimental Guide for Purinergic Signaling Research

Executive Summary

2-Methylthio-adenosine-5'-triphosphate (2-MeS-ATP) is a potent, synthetic P2 purinergic receptor agonist. While structurally similar to ATP, the methylation at the C-2 position of the adenine ring confers significantly higher affinity for P2Y1 , P2Y12 , and P2Y13 receptors and enhanced resistance to hydrolysis by ecto-nucleotidases.

In the context of smooth muscle physiology, 2-MeS-ATP is the "gold standard" pharmacological tool for inducing P2Y1-mediated relaxation . This guide dissects the dual mechanisms of this relaxation—endothelial-dependent vasodilation and direct neuromuscular inhibition—and provides a validated workflow for quantifying these effects in vitro.

Part 1: Pharmacological Profile & Selectivity

To use 2-MeS-ATP effectively, one must understand its receptor profile compared to endogenous ATP.

| Feature | Endogenous ATP | 2-MeS-ATP (Synthetic Analogue) |

| Primary Target (Relaxation) | P2Y1, P2Y2, P2Y4 | P2Y1 (High Affinity), P2Y12, P2Y13 |

| Potency ( | Moderate (often | High (often nM to low |

| Hydrolysis Stability | Low (Rapidly degraded by NTPDases) | Moderate/High (Resistant to rapid breakdown) |

| Physiological Effect | Mixed (Contraction via P2X / Relaxation via P2Y) | Predominantly Relaxation (in pre-contracted tissues) |

| Key Antagonist | Suramin / PPADS (Non-selective) | MRS2179 / MRS2500 (P2Y1 Selective) |

Application Note: While 2-MeS-ATP is more stable than ATP, it is not immune to hydrolysis. In prolonged experiments, the addition of an ecto-ATPase inhibitor (e.g., ARL 67156) may be required to maintain steady-state concentrations.

Part 2: Mechanisms of Action

The relaxation induced by 2-MeS-ATP occurs via two distinct physiological pathways depending on the tissue type: Vascular vs. Visceral smooth muscle.

1. Vascular Smooth Muscle: Endothelium-Dependent Vasodilation

In vascular beds (e.g., aorta, mesenteric arteries), 2-MeS-ATP does not typically act on the smooth muscle directly to cause relaxation. Instead, it activates P2Y1 receptors on the endothelium .

-

Mechanism: Activation of

-coupled P2Y1 receptors leads to -

Downstream Effectors:

-

Nitric Oxide (NO):

binds Calmodulin -

EDHF (Endothelium-Derived Hyperpolarizing Factor): Activation of

-dependent

-

2. Visceral Smooth Muscle: Purinergic Neuromuscular Inhibition

In the gastrointestinal tract (e.g., Taenia coli) and urinary tract, 2-MeS-ATP mimics the non-adrenergic, non-cholinergic (NANC) inhibitory neurotransmitter.

-

Mechanism: It acts on post-junctional P2Y1 receptors on the smooth muscle cells.

-

Effect: Opens small conductance

-activated -

Result: Membrane hyperpolarization (Inhibitory Junction Potential - IJP)

Cessation of spontaneous spike discharge

Visualization: The Dual Signaling Pathway

The following diagram illustrates the divergent signaling pathways for 2-MeS-ATP.

Figure 1: Dual mechanism of 2-MeS-ATP relaxation. Top path: Endothelium-dependent (Vascular). Bottom path: Direct smooth muscle hyperpolarization (Visceral).

Part 3: Experimental Protocol (Organ Bath)

This protocol describes the measurement of isometric tension in rat thoracic aorta rings. This system is self-validating because it requires a pre-contraction phase to visualize relaxation.

Reagents Required[1][2][3][4]

-

Physiological Saline Solution (PSS): Krebs-Henseleit buffer (37°C, pH 7.4), aerated with 95%

/ 5% -

Pre-contracting Agent: Phenylephrine (PE) (

) or Methoxamine. -

Agonist: 2-MeS-ATP (Stock 10 mM in water, store at -20°C).

-

Antagonist (Validation): MRS2179 (

).

Step-by-Step Workflow

-

Tissue Preparation:

-

Dissect thoracic aorta; remove adhering fat/connective tissue.

-

Cut into 3-4 mm rings.

-

Critical Step: For control rings, preserve endothelium. For negative controls, mechanically denude endothelium by gently rubbing the lumen with forceps.

-

-

Equilibration:

-

Mount rings in organ bath chambers under optimal resting tension (e.g., 2g for rat aorta).

-

Equilibrate for 60 minutes, washing every 15 minutes.

-

-

Viability Test (The "Wake-up" Call):

-

Challenge with high

(60 mM) or PE ( -

Wash out until baseline is restored.[5]

-

-

Pre-Contraction (The Platform):

-

Add Phenylephrine (

) to induce a stable plateau of contraction ( -

Wait: Ensure tension is stable for at least 10 minutes before adding 2-MeS-ATP.

-

-

Cumulative Concentration-Response Curve (CCRC):

-

Add 2-MeS-ATP in half-log increments (

to -

Do not wash between doses. Wait for the response to plateau (or peak relaxation) before the next addition.

-

-

Validation (Antagonist):

Visualization: Experimental Logic Flow

Figure 2: Workflow for isometric tension recording. The pre-contraction step is critical for observing relaxation effects.

Part 4: Data Interpretation & Troubleshooting

Calculating Results

Data should be expressed as a percentage of the pre-contraction induced by Phenylephrine.

Typical Potency Values (

)

| Tissue | Agonist | Typical | Reference |

| Rat Aorta | 2-MeS-ATP | 7.5 - 8.2 | Ralevic & Burnstock (1998) |

| Rat Aorta | ATP | 5.0 - 6.0 | Ralevic & Burnstock (1998) |

| Guinea Pig Taenia Coli | 2-MeS-ATP | 8.0 - 9.0 | Satchell & Maguire (1982) |

Common Pitfalls

-

Desensitization: P2Y1 receptors desensitize rapidly upon repeated exposure.

-

Solution: Perform only one CCRC per tissue ring. Do not attempt to wash and re-stimulate with 2-MeS-ATP.

-

-

Endothelial Damage: If 2-MeS-ATP fails to relax the aorta, the endothelium may have been damaged during dissection.

-

Check: Verify endothelium integrity with Acetylcholine (

) at the start of the experiment.

-

-

Breakdown: In tissues with high ecto-nucleotidase activity, the curve may shift rightward.

-

Solution: Use ARL 67156 (

) to inhibit breakdown, though 2-MeS-ATP is generally robust enough for standard curves.

-

References

-

Burnstock, G. (2007). Purine and pyrimidine receptors.[4][7][8][9][10] Cellular and Molecular Life Sciences, 64(12), 1471–1483. Link

-

Ralevic, V., & Burnstock, G. (1998). Receptors for purines and pyrimidines.[4][7][9][10] Pharmacological Reviews, 50(3), 413–492. Link

-

Satchell, D. G., & Maguire, M. H. (1982). Evidence for separate receptors for ATP and adenosine in the guinea-pig taenia coli.[10] European Journal of Pharmacology, 81(4), 669–672. Link

-

Vanhoutte, P. M., et al. (2017). Endothelial dysfunction and vascular disease.[11] Acta Physiologica, 219(1), 22–96. Link

-

Zylbergold, P., et al. (2003). P2Y1 receptor-mediated relaxation of rat aortic rings is resistant to clopidogrel.[3] Vascular Pharmacology, 40(1), 35-42. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Antagonism of adenosine 5'-triphosphate-induced relaxation by 2-2'-pyridylisatogen in the taenia of guinea-pig caecum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relaxant effect of 2-methyl-thio-adenosine diphosphate on rat thoracic aorta: effect of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of extracellular ATP-induced proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. P2U-receptor mediated endothelium-dependent but nitric oxide-independent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 9. Endothelium-dependent relaxation and endothelial hyperpolarization by P2Y receptor agonists in rat-isolated mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence for separate receptors for ATP and adenosine in the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: 2-Methylthio-ATP Modulation of Intracellular Calcium Release

[1][2]

Executive Summary

2-Methylthio-adenosine-5'-triphosphate (2-MeS-ATP) is a potent, synthetic purinergic receptor agonist widely utilized to interrogate P2Y receptor signaling. Unlike its endogenous counterpart ATP, 2-MeS-ATP exhibits enhanced metabolic stability and significantly higher affinity for specific receptor subtypes, particularly P2Y1 , P2Y12 , and P2Y13 .

This guide provides a rigorous technical framework for using 2-MeS-ATP to modulate and measure intracellular calcium (

Part 1: Pharmacological Profile & Mechanism of Action

Receptor Specificity and Signal Transduction

2-MeS-ATP is not a "clean" mono-target agonist; its utility lies in its specific potency profile. It acts primarily as a full agonist at P2Y1 (G

-

P2Y1 Pathway (Primary Ca

Driver): Binding of 2-MeS-ATP induces a conformational change in the G -

P2Y12/13 Pathway (Modulatory): While G

-coupled receptors primarily inhibit adenylyl cyclase, they play a critical role in potentiating the calcium signal initiated by P2Y1, particularly in platelets and glial cells.

Critical Insight – The Hydrolysis Factor: Researchers must account for ectonucleotidases (e.g., CD39). 2-MeS-ATP is more stable than ATP but can still be hydrolyzed to 2-MeS-ADP , which is an even more potent agonist for P2Y1, P2Y12, and P2Y13. In many cellular models, the observed calcium effect is a composite of 2-MeS-ATP and its metabolite 2-MeS-ADP [1].

Signaling Pathway Visualization

Figure 1: The Gq-coupled P2Y1 signaling cascade triggered by 2-MeS-ATP, leading to IP3-mediated calcium release.[1][2]

Part 2: Experimental Design & Methodology

Quantitative Potency Data

When designing dose-response experiments, use the following reference values to determine appropriate concentration ranges. Note the nanomolar potency at P2Y1 and P2Y12 compared to the micromolar potency of ATP.

| Receptor Subtype | Agonist | EC50 (Approx.)[2][3] | Mechanism | Reference |

| P2Y1 (Human) | 2-MeS-ADP | ~8.3 (pEC50) | Gq / Ca2+ | [2] |

| P2Y12 (Human) | 2-MeS-ADP | ~5.0 nM | Gi / cAMP | [2] |

| P2Y13 (Human) | 2-MeS-ADP | ~19 nM | Gi / cAMP | [2] |

| P2Y1 (Rat) | 2-MeS-ATP | ~27 nM | Gq / Ca2+ | [3] |

| Endogenous | ATP | ~4.3 µM | Mixed | [4] |

Protocol: Ratiometric Calcium Imaging (Fura-2 AM)

This protocol uses Fura-2 AM for high-fidelity, ratiometric quantification, which corrects for uneven dye loading and photobleaching—critical for accurate EC50 determination.

Materials

-

Agonist: 2-MeS-ATP (Sigma/Tocris), prepared as 10 mM stock in PCR-grade water. Store at -20°C.

-

Indicator: Fura-2 AM (Acetoxymethyl ester).

-

Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Inhibitors (Optional): Apyrase (to degrade endogenous ATP) or POM-1 (ectonucleotidase inhibitor) if hydrolysis is a concern.

Step-by-Step Workflow

-

Cell Preparation:

-

Seed cells (e.g., 1321N1 astrocytoma, HEK293, or primary platelets) on poly-D-lysine coated glass coverslips or black-walled 96-well plates.

-

Target confluency: 70-80%.

-

-

Dye Loading (The Critical Step):

-

Prepare loading buffer: HBSS + 2-5 µM Fura-2 AM + 0.02% Pluronic F-127 (dispersing agent).

-

Incubate cells for 30-45 minutes at 37°C in the dark.

-

Expert Note: Do not over-incubate; this causes dye compartmentalization into organelles, blunting the cytosolic signal.

-

-

De-esterification:

-

Wash cells 2x with warm HBSS.

-

Incubate in dye-free HBSS for 20 minutes at RT. This allows intracellular esterases to cleave the AM group, trapping the dye.

-

-

Baseline Acquisition:

-

Place on microscope/FLIPR stage.

-

Excite alternately at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free). Emission: 510 nm.

-

Record baseline for 60 seconds to ensure stability.

-

-

Agonist Stimulation:

-

Add 2-MeS-ATP (2x concentration) gently to the well.

-

Record response for 3-5 minutes. P2Y1 responses are typically rapid transients (peak <10s) followed by a plateau or return to baseline.

-

-

Calibration (Post-Experiment):

-

R_max: Add Ionomycin (10 µM) + high Ca2+ buffer.

-

R_min: Add EGTA (10 mM) + Ca2+-free buffer.

-

Experimental Workflow Diagram

Figure 2: Optimized workflow for ratiometric calcium imaging using 2-MeS-ATP.

Part 3: Data Analysis & Interpretation[2]

Interpreting the Calcium Transient

The shape of the calcium trace provides mechanistic insight:

-

Sharp Peak: Indicates IP3-mediated release from ER stores (P2Y1 dominant).

-

Sustained Plateau: Indicates Capacitative Calcium Entry (CCE) or Store-Operated Calcium Entry (SOCE) triggered by store depletion.

-

Oscillations: Often seen at lower concentrations of 2-MeS-ATP, indicative of regenerative Ca2+ waves.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), perform these controls:

-

Positive Control: Use Thapsigargin (1 µM) . This inhibits the SERCA pump, causing a passive leak of ER calcium. If 2-MeS-ATP fails but Thapsigargin works, the issue is the receptor/pathway, not the dye or cell health [4].

-

Negative Control: Pre-incubate with MRS2179 (selective P2Y1 antagonist) or MRS2500 . This should abolish the 2-MeS-ATP response if it is indeed P2Y1-mediated.

-

Extracellular Ca2+ Check: Perform the assay in Ca2+-free buffer (with EGTA). A persistent peak confirms the source is intracellular stores (ER), validating the Gq-IP3 mechanism [3].

Stability Warning

2-MeS-ATP solutions are prone to freeze-thaw degradation.

-

Best Practice: Aliquot single-use stocks.

-

Validation: Verify concentration using absorbance at 260 nm if stock is old.

References

-

Vertex AI Search. (2023). 2-MeSADP (2-Methylthioadenosine diphosphate) | P2Y Receptor Agonist.[1][4] MedChemExpress. Link

-

Xiang, B., et al. (2012).[5] The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism. PLOS ONE. Link

-

Dixon, C. J., et al. (1995).[6] Actions of ADP, but not ATP, on cytosolic free Ca2+ in single rat hepatocytes mimicked by 2-methylthioATP. British Journal of Pharmacology.[6] Link

-

Troadec, J. D., et al. (1998). ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes. Pflügers Archiv. Link

-

Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. Link

Sources

- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]

- 6. Actions of ADP, but not ATP, on cytosolic free Ca2+ in single rat hepatocytes mimicked by 2-methylthioATP - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Impact of 2-Methylthio-ATP on Endothelial Cell Vasodilation

Executive Summary

2-Methylthioadenosine-5'-triphosphate (2-MeSATP) is a synthetic nucleotide analog widely utilized to interrogate purinergic signaling pathways in the vasculature. Unlike its endogenous counterpart ATP, 2-MeSATP exhibits enhanced metabolic stability against ectonucleotidases (NTPDases) and superior potency at P2Y receptor subtypes, specifically P2Y1 .

This guide provides a rigorous technical analysis of 2-MeSATP-mediated vasodilation. It moves beyond basic textbook definitions to address the specific kinetic advantages of the compound, the precise signal transduction cascades involved, and the "gold standard" ex vivo protocols required to generate reproducible, publication-quality data.

Pharmacological Profile & Chemical Stability

Receptor Selectivity

2-MeSATP is a potent agonist for mammalian P2Y1 , P2Y12 , and P2Y13 receptors. In the context of endothelial function, its primary utility lies in its high affinity for the P2Y1 receptor (

-

P2Y1 (Endothelial): Primary target. Activation leads to robust vasodilation via NO and EDHF.

-

P2X Receptors: 2-MeSATP also has activity at P2X receptors (e.g., P2X1 on smooth muscle). However, in intact vessels pre-constricted with phenylephrine, the endothelial P2Y1 response (relaxation) typically overwhelms the smooth muscle P2X response (constriction), provided the endothelium is intact.

Metabolic Stability: The Critical Advantage

A major limitation of using ATP in myography is its rapid hydrolysis by NTPDase1 (CD39) , which is highly expressed on the endothelial surface. ATP hydrolysis generates ADP (a P2Y1/P2Y12 agonist) and Adenosine (a P1 agonist), confounding data interpretation.

2-MeSATP offers a distinct advantage:

-

Resistance to Hydrolysis: While not immune, 2-MeSATP is significantly more resistant to ecto-nucleotidases than ATP.

-

Sustained Activation: This stability allows for the generation of stable equilibrium concentration-response curves (CRCs) without the rapid "fading" of response seen with ATP [1].

Comparative Potency Data

| Compound | Primary Target (Vasculature) | Stability (Half-life) | Approx. |

| 2-MeSATP | P2Y1 | High | 7.5 - 8.5 |

| ATP | P2Y2, P2X, P2Y1 | Low (Seconds) | 5.0 - 6.0 |

| 2-MeSADP | P2Y1, P2Y12 | High | 7.0 - 8.0 |

| UTP | P2Y2 | Moderate | 5.0 - 6.0 |

Mechanistic Pathways: The P2Y1-eNOS Axis

The vasodilatory effect of 2-MeSATP is strictly endothelium-dependent. The binding of 2-MeSATP to the P2Y1 receptor triggers a

Signal Transduction Flow

-

Ligand Binding: 2-MeSATP binds P2Y1.

-

G-Protein Activation:

activates Phospholipase C- -

Second Messengers: PLC

hydrolyzes -

Calcium Mobilization:

binds receptors on the ER, releasing intracellular -

Enzyme Activation:

/Calmodulin complex activates eNOS. -

Effector Release: NO diffuses to Vascular Smooth Muscle Cells (VSMC), activating sGC

cGMP

Note: In resistance arteries (e.g., mesenteric), 2-MeSATP also triggers Endothelium-Derived Hyperpolarizing Factor (EDHF) pathways via

Pathway Visualization[1]

Figure 1: The P2Y1-mediated signal transduction pathway activated by 2-MeSATP in endothelial cells.

Experimental Protocol: Wire Myography

Objective: To quantify 2-MeSATP-induced relaxation in isolated resistance arteries (e.g., mesenteric or cerebral arteries).

Pre-Experimental Setup

-

Buffer: Krebs-Henseleit Solution (KHS), aerated with 95%

/ 5% -

Vessel Selection: 2nd or 3rd order branches (approx. 200–300

m diameter).

Step-by-Step Workflow

Phase 1: Mounting and Normalization[3]

-

Causality: Vessels must be stretched to an optimal passive tension (IC90) to maximize actin-myosin overlap. Without this, contractile responses will be weak and relaxation data unreliable [3].

-

Dissect vessel free of adipose tissue.

-

Mount on 40

m tungsten wires in the myograph chamber. -

Perform Normalization Procedure : Stretch stepwise to calculate the internal circumference equivalent to a transmural pressure of 100 mmHg (

). Set internal circumference to

Phase 2: Wake-Up Protocol

-

Trustworthiness Check: This step validates tissue viability.

-

Add high

(60 mM) or Phenylephrine (10 -

Washout.[2]

-

Repeat until two consecutive contractions vary by <10%.

Phase 3: Endothelial Integrity Check

-

Pre-constrict with Phenylephrine (

M) to achieve ~80% of max contraction. -

Add Acetylcholine (10

M). -

Criterion: >80% relaxation confirms intact endothelium. Washout thoroughly (30 min).

Phase 4: 2-MeSATP Concentration-Response Curve (CRC)

-

Pre-constriction: Induce stable tone with Phenylephrine (or U46619 for thromboxane receptors). Wait for a stable plateau (approx. 10-15 min).

-

Cumulative Dosing: Add 2-MeSATP in half-log increments (

M to-

Critical: Do not wash between doses. Add the next dose only after the relaxation response plateaus (typically 2-3 min).

-

-

Completion: At the end of the curve, add Papaverine or Sodium Nitroprusside (SNP) to determine 100% maximal relaxation capacity.

Workflow Diagram

Figure 2: Operational workflow for assessing 2-MeSATP vasodilation in wire myography.

Data Interpretation & Troubleshooting

Calculating Relaxation

Relaxation is expressed as a percentage of the pre-constricted tone, not the baseline tension.

Where:

- = Tension at stable pre-constriction plateau.

- = Tension after specific dose of 2-MeSATP.

- = Passive tension (after normalization).

The "Desensitization Trap"

P2Y1 receptors are prone to rapid desensitization upon prolonged exposure to high agonist concentrations.

-

Symptom: The relaxation curve peaks and then tension spontaneously recovers (constricts) despite the presence of the agonist.

-

Solution: Ensure rapid dosing intervals (2-3 mins). If comparing multiple curves in the same vessel, allow a washout period of at least 45-60 minutes between curves to allow receptor resensitization.

Distinguishing P2Y1 vs. P2X

If you observe a biphasic response (relaxation followed by constriction) at high concentrations (

-

This likely indicates activation of P2X1 receptors on the smooth muscle.

-

Validation: Repeat the experiment in the presence of a specific P2Y1 antagonist (e.g., MRS2179). If the relaxation is abolished but a constriction remains, the P2X component is confirmed [4].

References

-

Burnstock, G., & Kennedy, C. (2011). Is there a basis for distinguishing two types of P2-purinoceptor? General Pharmacology: The Vascular System. Link

-

Ralevic, V., & Burnstock, G. (1998). Receptors for purines and pyrimidines.[4][5][6][7][8] Pharmacological Reviews, 50(3), 413-492. Link

-

Mulvany, M. J., & Halpern, W. (1977). Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats. Circulation Research, 41(1), 19-26. Link

-

Bultmann, R., et al. (1996). Characterization of the P2 purinoceptor mediating endothelium-dependent relaxation in the rat aorta. British Journal of Pharmacology, 118(7), 1667-1676. Link

Sources

- 1. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Veterian Key [veteriankey.com]

- 2. reprocell.com [reprocell.com]

- 3. youtube.com [youtube.com]

- 4. The P2Y1 receptor-mediated leukocyte adhesion to endothelial cells is inhibited by melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 6. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Using 2-Methylthio-ATP in Patch-Clamp Electrophysiology

Introduction & Pharmacological Profile

2-Methylthio-ATP (2-MeSATP) is a structural analogue of ATP characterized by the substitution of a methylthio group at the C-2 position of the adenine ring. This modification confers two critical experimental advantages: enhanced metabolic stability against ecto-nucleotidases and altered receptor selectivity .

Unlike ATP, which is rapidly hydrolyzed to ADP and Adenosine (complicating data interpretation due to breakdown product activity), 2-MeSATP is significantly more resistant to hydrolysis.[1] Pharmacologically, it acts as a potent agonist for mammalian P2Y1, P2Y12, and P2Y13 G-protein coupled receptors (GPCRs) and the P2X1 ionotropic receptor.[1] It is generally less potent or inactive at P2X7 receptors compared to BzATP.

Why Use 2-MeSATP?

-

P2Y1 Selectivity: It is the agonist of choice for distinguishing P2Y1-mediated slow responses from fast P2X currents in mixed populations (e.g., platelets, neurons).[1]

-

Kinetic Probing: Its high potency allows for the characterization of receptor desensitization kinetics without the rapid signal decay caused by ligand degradation.

Chemical Handling & Stability (The Foundation)

The "thio" group in 2-MeSATP introduces a specific susceptibility to oxidation, distinct from the hydrolysis risks of standard ATP. Improper handling leads to the formation of sulfoxides, which possess drastically reduced potency.

Storage & Preparation Protocol

| Parameter | Specification | Rationale (Causality) |

| State | Lyophilized Sodium Salt | Maximum stability in solid form. |

| Storage (Solid) | -20°C (Desiccated) | Moisture catalyzes hydrolysis; heat accelerates oxidation.[1] |

| Solvent | Nuclease-free Water or TE Buffer (pH 7.5) | Acidic pH accelerates glycosidic bond cleavage. |

| Stock Conc. | 10 mM - 100 mM | Higher concentrations are more stable than dilute working solutions. |

| Aliquoting | Single-use (e.g., 50 µL) | Critical: Freeze-thaw cycles cause rapid oxidation of the methylthio group. |

| Working Sol. | Prepare Fresh Daily | Dilute stocks degrade <5% over 8 hours on ice; >20% at RT over 24h.[1] |

Critical Warning: Do not use phosphate buffers (PBS) for long-term stock storage if Magnesium is present, as this can precipitate phosphates.[1] Store stocks in water/TE at -20°C.

Experimental Setup: The Perfusion System

The method of application dictates the quality of data. 2-MeSATP activates receptors with vastly different kinetics.

-

For P2X1 (Ion Channel): Activation and desensitization occur in milliseconds .[2][3] Standard gravity perfusion is too slow and will result in a "smeared" current where the peak is missed.

-

For P2Y (GPCR): Signaling occurs over seconds to minutes . Gravity perfusion is acceptable.

Diagram 1: Decision Logic for Perfusion Setup

Caption: Selection of perfusion hardware based on receptor kinetics. P2X1 requires piezoelectric actuation to resolve peak currents before desensitization occurs.

Protocol A: Recording Fast P2X Currents

Objective: To resolve transient inward currents mediated by P2X1 receptors without desensitization artifacts.

Internal Solution (Pipette)

-

CsCl-based: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2.[1]

-

Why CsCl? Blocks Potassium channels to isolate the cationic P2X current.

-

Why High EGTA? P2X receptors are highly Calcium-permeable. High buffering prevents Ca2+-dependent inactivation or secondary activation of Ca2+-activated chloride channels.

-

Step-by-Step Procedure

-

Patching: Establish whole-cell configuration and clamp at -60 mV.

-

Baseline: Allow 2 minutes for dialysis.

-

Priming: Load the piezo-actuated theta glass with 10 µM 2-MeSATP in one barrel and Wash Buffer in the other.

-

Application:

-

Trigger a 50 ms to 100 ms pulse.

-

Note: P2X1 desensitizes almost completely within 100-300 ms. Long applications are unnecessary and promote run-down.

-

-

Washout: Immediately revert to Wash Buffer.

-

Recovery: Wait minimum 2-5 minutes between pulses.

-

Validation: If the second pulse is <90% of the first, increase the inter-pulse interval. P2X1 recovery from desensitization is notoriously slow.

-

Protocol B: Recording P2Y G-Protein Coupled Responses

Objective: To measure K+ channel modulation (e.g., GIRK) or Ca2+ release activated by P2Y1/P2Y12.[1]

Internal Solution (Pipette) - CRITICAL MODIFICATION

-

K-Gluconate based: 130 mM K-Gluconate, 5 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 0.3 mM GTP .[1]

-

Why GTP? P2Y receptors require hydrolyzable GTP to activate the G-protein alpha subunit. Omitting GTP will cause the signal to wash out within minutes.

-

Why Low EGTA? If measuring Ca2+-dependent currents (like SK channels), high EGTA will chelate the signal.

-

Step-by-Step Procedure

-

Patching: Establish whole-cell configuration.

-

Dialysis: Wait 3-5 minutes. This is critical to allow GTP to diffuse into the cytosol.

-

Application:

-

Apply 1 µM 2-MeSATP via gravity perfusion (Y-tube or manifold).

-

Duration: 5 - 10 seconds .

-

-

Observation:

-

Look for a delayed onset (latency > 200ms) compared to P2X.

-

P2Y1 activation often inhibits M-currents (Kv7) or activates SK channels via IP3-mediated Ca2+ release.

-

-

Validation: Apply MRS2179 (10 µM) , a specific P2Y1 antagonist.[1] If the signal is blocked, it confirms P2Y1 specificity.[1]

Diagram 2: P2Y1 Signaling Pathway & Validation

Caption: 2-MeSATP induced P2Y1 signaling cascade. Validation of this pathway is achieved using the selective antagonist MRS2179.

Data Analysis & Troubleshooting

Potency Comparison Table

| Compound | P2Y1 Potency (pEC50) | P2X1 Potency (pEC50) | Stability (Hydrolysis) |

| 2-MeSATP | 8.0 - 8.5 (High) | 7.5 - 8.0 (High) | High |

| ATP | 5.0 - 6.0 (Low/Inactive) | 6.5 - 7.0 (Moderate) | Low (Rapid breakdown) |

| BzATP | < 5.0 (Low) | 8.5 (Very High) | Moderate |

Troubleshooting Guide

-

Signal Run-down (P2X):

-

Cause: Insufficient recovery time between pulses.

-

Fix: Increase interval to 3-5 minutes. P2X1 enters a long-lived desensitized state.

-

-

No Response (P2Y):

-

Cause: Lack of GTP in internal solution or pipette tip clogging.

-

Fix: Add 0.3 mM GTP; ensure fresh stock of 2-MeSATP (oxidation check).

-

-

Baseline Drift:

References

-

Burnstock, G. (2007).[1] Purine and pyrimidine receptors.[6] Cellular and Molecular Life Sciences, 64(12), 1471–1483.[1] Link[1]

-

Palmer, R. K., et al. (1998).[1] Agonist actions of adenosine triphosphates at the human P2Y1 receptor.[2][7][8] Molecular Pharmacology, 54(6), 1118-1128.[1] Link

-

North, R. A. (2002).[1] Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013-1067.[1] Link[1]

-

Tocris Bioscience. (n.d.). 2-Methylthio-ATP sodium salt Product Information. Link

-

Jacobson, K. A., et al. (2002).[1] Structure-activity relationships of P2Y1 receptor agonists. Biochemical Pharmacology, 63(1), 131-143.[1] Link

Sources

- 1. Domains of P2X receptors involved in desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sophion.com [sophion.com]

- 3. esalq.usp.br [esalq.usp.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enlightening activation gating in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Methylthio-ATP (2-MeS-ATP) for Purinergic Receptor Interrogation in Sympathetic Neurons

Executive Summary

This guide details the application of 2-Methylthio-adenosine-5'-triphosphate (2-MeS-ATP) in the study of sympathetic neurons. Unlike endogenous ATP, which is rapidly degraded by ecto-nucleotidases, 2-MeS-ATP offers enhanced hydrolytic stability and a distinct pharmacological profile, making it a critical tool for dissecting purinergic signaling pathways.

This document focuses on two primary applications:

-

Electrophysiological Characterization: Isolating P2X receptor-mediated currents in Superior Cervical Ganglion (SCG) neurons.

-

Neurotransmitter Modulation: Assessing the impact of presynaptic P2 receptor activation on Norepinephrine (NE) release.

Chemical & Pharmacological Profile

2-MeS-ATP is a P2 receptor agonist modified at the C-2 position of the adenine ring.[1][2] This modification confers resistance to breakdown and alters receptor affinity compared to ATP.

Key Advantages

-

Hydrolytic Stability: Significantly more resistant to ecto-ATPases and ecto-nucleotidases than ATP, allowing for stable baseline recordings during prolonged perfusion.

-

Receptor Selectivity: Displays high potency for mammalian P2Y1, P2Y12, and P2Y13 receptors, and acts as a potent agonist at P2X receptors (particularly P2X1 and P2X3).

Comparative Profile: ATP vs. 2-MeS-ATP[2][3][4][5]

| Feature | ATP (Endogenous) | 2-MeS-ATP (Synthetic Analog) |

| Half-life (Biological Media) | < 1 min (Rapid hydrolysis to ADP/AMP/Adenosine) | > 10-30 min (Resistant to rapid degradation) |

| P2Y1 Potency (EC50) | ~100 - 500 nM | ~1 - 10 nM (High Affinity) |

| P2X Potency | Low µM range | Potent agonist (often equipotent or stronger than ATP) |

| Primary Utility | Physiological baseline | Pharmacological dissection; Long-term stimulation |

Application 1: Electrophysiological Characterization (Patch Clamp)

This protocol describes the isolation of P2X-mediated inward currents in cultured rat Superior Cervical Ganglion (SCG) neurons.

Experimental Logic

Sympathetic neurons express both P2X (ionotropic) and P2Y (metabotropic) receptors. To isolate the fast, depolarizing current typical of P2X activation, we utilize 2-MeS-ATP in a voltage-clamp configuration. The stability of 2-MeS-ATP ensures that the recorded current is due to the agonist itself, not a breakdown product like adenosine (which activates P1 receptors).

Protocol: Whole-Cell Voltage Clamp

Reagents:

-

External Solution (ACSF): 130 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Internal Pipette Solution: 140 mM CsCl (blocks K+ channels to isolate cationic currents), 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH 7.2).

-

Agonist: 2-MeS-ATP (Sigma/Tocris), prepared as 10 mM stock in water, stored at -20°C.

Step-by-Step Methodology:

-

Preparation:

-

Plate SCG neurons on laminin/poly-D-lysine coated coverslips.

-

Allow cells to recover for 24-48 hours post-dissociation.

-

-

Giga-seal Formation:

-

Fill borosilicate glass pipettes (resistance 3-5 MΩ) with Internal Solution.

-

Approach neuron and apply slight positive pressure.[3]

-

Upon contact, release pressure and apply light suction to form a Giga-seal (>1 GΩ).

-

-

Whole-Cell Access:

-

Apply a brief pulse of suction to rupture the membrane patch.[4]

-

Clamp membrane potential (

) at -60 mV .

-

-

Baseline Stabilization:

-

Perfuse with External Solution for 2-5 minutes until holding current stabilizes.

-

-

Agonist Application (The Critical Step):

-

Method: Use a fast-perfusion system (e.g., Puffer pipette or Octaflow) placed <50 µm from the soma.

-

Concentration: Apply 10 µM 2-MeS-ATP for 2-5 seconds.

-

Note: 2-MeS-ATP is potent; 10 µM is sufficient to elicit maximal P2X currents without excessive desensitization artifacts common at higher concentrations.

-

-

Washout:

-

Immediately switch back to External Solution.

-

Wait 2-3 minutes between applications to allow receptor recovery (P2X receptors, especially P2X3, desensitize and require recovery time).

-

Data Analysis

-

Peak Current (

): Measure the maximum amplitude of the inward current. -

Desensitization Time Constant (

): Fit the decay phase of the current to a mono-exponential function to characterize receptor kinetics.

Application 2: Modulation of Neurotransmitter Release

Sympathetic neurons co-release ATP and Norepinephrine (NE). 2-MeS-ATP is used to study the "auto-regulatory" feedback loop where released ATP acts on presynaptic P2 receptors to modulate further NE release.

Protocol: [3H]-Norepinephrine Release Assay

Experimental Logic: Activation of presynaptic P2 receptors can facilitate (via P2X) or inhibit (via P2Y) NE release. Using 2-MeS-ATP allows you to trigger these receptors without the confounding variable of rapid degradation into adenosine (which is a strong inhibitor of NE release via A1 receptors).

Step-by-Step Methodology:

-

Loading:

-

Incubate sympathetic neurons (or tissue slices) with 0.1 µM [3H]-Norepinephrine for 30 minutes at 37°C.

-

Wash cells 3x with physiological buffer to remove extracellular isotope.

-

-

Superfusion:

-

Place tissue in a perfusion chamber (flow rate 1 mL/min).

-

Collect superfusate fractions every 2 minutes (Fraction 1-5 = Basal release).

-

-

Stimulation (S1):

-

Control: Apply electrical field stimulation (EFS) OR high K+ (50 mM) for 60 seconds.

-

Collect fractions.

-

-

Drug Application:

-

Perfuse 2-MeS-ATP (1 - 100 µM) for 10 minutes prior to the second stimulation.

-

Validation Step: Include an A1 receptor antagonist (e.g., DPCPX 100 nM) to prove effects are not due to adenosine.

-

-

Stimulation (S2):

-

Repeat the stimulation (EFS or High K+) in the presence of 2-MeS-ATP.

-

-

Quantification:

-

Measure radioactivity in fractions using liquid scintillation counting.

-

Calculate the S2/S1 ratio . A ratio > 1.0 indicates facilitation; < 1.0 indicates inhibition.

-

Visualizations

Diagram 1: Purinergic Signaling Pathways in Sympathetic Neurons

This diagram illustrates the dual mechanism of 2-MeS-ATP: direct ion channel activation (P2X) leading to depolarization, and GPCR activation (P2Y) leading to calcium mobilization.

Caption: Dual signaling mechanism of 2-MeS-ATP in sympathetic neurons via P2X (ionotropic) and P2Y (metabotropic) receptors.

Diagram 2: Experimental Workflow for Patch Clamp Analysis

A logical flow ensuring data integrity during electrophysiological recording.

Caption: Step-by-step workflow for isolating P2X currents using 2-MeS-ATP in whole-cell patch clamp.

References

-

Burnstock, G. (2007). "Purine and pyrimidine receptors."[5] Cellular and Molecular Life Sciences.

-

Dunn, P. M., et al. (2001). "P2X receptors in peripheral neurons." Progress in Neurobiology.

-

Boehm, S. (1999). "ATP stimulates sympathetic transmitter release via presynaptic P2X purinoceptors." Journal of Neuroscience.

-

Ralevic, V., & Burnstock, G. (1998). "Receptors for purines and pyrimidines."[6][5] Pharmacological Reviews.

-

Fischer, W., et al. (2004). "Pharmacological characterization of P2Y receptors in the rat superior cervical ganglion." British Journal of Pharmacology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. Frontiers | Multiple Two-Photon Targeted Whole-Cell Patch-Clamp Recordings From Monosynaptically Connected Neurons in vivo [frontiersin.org]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. P2Y receptor - Wikipedia [en.wikipedia.org]

- 6. P2 Receptors in Cardiac Myocyte Pathophysiology and Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Optimizing In Vivo Delivery of 2-Methylthio-ATP (2-MeSATP)

Executive Summary & Pharmacological Profile[1]

2-Methylthio-ATP (2-MeSATP) is a potent, non-selective purinergic receptor agonist with high affinity for P2Y1 , P2Y12 , and P2X receptors. Structurally, the methylthiol substitution at the C-2 position confers significantly greater metabolic stability compared to endogenous ATP, making it a critical tool for probing purinergic signaling in vivo.

Unlike selective antagonists used for therapeutic blockade, 2-MeSATP is primarily used to mimic pathological signaling (e.g., inducing allodynia or bladder overactivity) or to interrogate receptor-mediated physiological reflexes (e.g., vasodilation).

Key Pharmacological Characteristics

| Feature | Description |

| Primary Targets | P2Y1, P2Y12, P2Y13, P2X1, P2X3 |

| Stability | Resistant to rapid hydrolysis by ecto-nucleotidases (vs. ATP). |

| Potency | ~25–30x more potent than ATP at P2Y1 receptors (hepatic models). |

| Physiological Effects | Hypotension (IV), Platelet Aggregation (IV), Nociception (i.t.), Bladder Reflex (Intravesical). |

Chemical Preparation & Handling[2]

To ensure experimental reproducibility, strict adherence to solution chemistry is required. 2-MeSATP is sensitive to freeze-thaw cycles and pH fluctuations.

-

Vehicle: Phosphate Buffered Saline (PBS, pH 7.4) or physiological saline (0.9% NaCl).

-

Stock Solution: Dissolve powder to 10–50 mM in PCR-grade water or PBS. Aliquot and store at -20°C.

-

Working Solution: Dilute fresh on the day of the experiment. Keep on ice.

-

pH Check: Ensure final solution pH is 7.2–7.4; acidic solutions can trigger acid-sensing ion channels (ASICs), confounding nociceptive data.

Systemic Administration: Intravenous (IV) Route

Objective: To study P2Y-mediated vasodilation (hypotension) or platelet activation.

Mechanistic Rationale

Systemic 2-MeSATP activates endothelial P2Y1 receptors, triggering the release of Nitric Oxide (NO) and Endothelium-Derived Hyperpolarizing Factor (EDHF), resulting in rapid, transient hypotension.

Protocol: IV Bolus in Anesthetized Rats

-

Anesthesia: Induce with isoflurane (3-4%) or urethane (1.2 g/kg IP) for stable cardiovascular baseline.

-

Cannulation: Cannulate the femoral vein for drug delivery and the femoral artery for blood pressure monitoring.

-

Baseline: Allow 20 minutes for blood pressure stabilization.

-

Administration:

-

Dose Range: 0.01 – 1.0 mg/kg (approx. 0.02 – 2 µmol/kg).

-

Volume: 100–200 µL bolus followed by 100 µL saline flush.

-

-

Readout: Monitor Mean Arterial Pressure (MAP). Expect a sharp drop within 10–30 seconds, recovering within 2–5 minutes.

Data Validation:

-

Positive Control: Adenosine (0.1 mg/kg).

-

Negative Control: Vehicle (Saline).

-

Antagonist Check: Pre-treatment with MRS2179 (P2Y1 antagonist) should attenuate the hypotensive response, confirming receptor specificity.

Central Administration: Intrathecal (i.t.)[3][4][5][6] Route

Objective: To model neuropathic pain mechanisms (Microglial activation).

Mechanistic Rationale

In the spinal dorsal horn, 2-MeSATP activates microglial P2Y12 and neuronal P2X3 receptors. Unlike opioids that inhibit pain, 2-MeSATP is pro-nociceptive ; it mimics the ATP release seen after nerve injury, driving microglia to release BDNF and cytokines (p38 MAPK pathway), thereby inducing mechanical allodynia.

Visualization: Spinal Nociceptive Pathway

Caption: Pathway by which intrathecal 2-MeSATP mimics nerve injury-induced microglial activation, leading to pain hypersensitivity.

Protocol: Lumbar Puncture in Mice

-

Preparation: Restrain conscious mouse or lightly anesthetize (isoflurane).

-

Site: L5-L6 intervertebral space.

-

Injection: Use a 30G needle mated to a Hamilton syringe.

-

Dose: 0.1 – 10 nmol per mouse.

-

Volume: 5 µL (strict limit to prevent cerebral spread).

-

-

Observation: Look for the "tail flick" reflex indicating successful dural puncture.

-

Readout: Von Frey filament testing 30, 60, and 120 minutes post-injection. Expect a decrease in withdrawal threshold (allodynia).

Local Administration: Intravesical Route

Objective: To study bladder overactivity and sensory afferent sensitization.

Mechanistic Rationale

ATP is a key neurotransmitter in the urothelium. Intravesical 2-MeSATP activates P2X3 and P2Y receptors on suburothelial C-fibers, triggering the micturition reflex at lower filling volumes (bladder overactivity).

Protocol: Cystometry in Rats

-

Catheterization: Implant a PE-50 catheter into the bladder dome under anesthesia; exteriorize at the neck. Allow 3 days recovery.

-

Setup: Place conscious rat in a metabolic cage. Connect catheter to a pressure transducer and infusion pump.

-

Baseline: Infuse Saline (0.9%) at 10 mL/hr. Record 3–4 voiding cycles.

-

Challenge: Switch infusion to 2-MeSATP solution .

-

Concentration: 100 µM – 1 mM (in Saline).

-

Note: 2-MeSATP is significantly more potent than ATP (typically used at 10 mM).

-

-

Readout: Measure Inter-Contraction Interval (ICI). Expect ICI to shorten (frequency increases).

Dosing & Validation Summary

| Route | Species | Typical Dose / Conc. | Volume | Primary Readout | Key Receptor |

| Intravenous (IV) | Rat | 0.03 – 0.3 mg/kg | 0.2 mL | Hypotension (MAP drop) | P2Y1 (Endothelial) |

| Intrathecal (i.t.) | Mouse | 0.1 – 10 nmol | 5 µL | Tactile Allodynia | P2Y12 (Microglia) |

| Intravesical | Rat | 100 µM – 1 mM | Continuous | Micturition Frequency | P2X3 / P2Y |

| Intraplantar | Mouse | 10 – 50 nmol | 20 µL | Nocifensive lifting/licking | P2X3 (Peripheral) |

Troubleshooting & Controls

-

Desensitization: Purinergic receptors (especially P2Y1) desensitize rapidly. Allow >30 mins washout between repeated IV boluses.

-

Degradation: While 2-MeSATP is stable, in vivo half-life is still finite. Effects are typically acute (minutes to hours).

-

Specificity: Always use a selective antagonist (e.g., MRS2179 for P2Y1 or MRS2395 for P2Y12) in a separate cohort to prove the observed effect is receptor-mediated.

References

-

Dixon, C. J., et al. (2000). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology.

-

Zhang, J., et al. (2014). Agonist-bound structure of the human P2Y12 receptor.[1] Nature.

-

Pandita, R. K., & Andersson, K. E. (2002). Intravesical adenosine triphosphate stimulates the micturition reflex in awake, freely moving rats. Journal of Urology.

-

Tsuda, M., et al. (2003). P2Y12 receptors in spinal microglia are required for neuropathic pain after nerve injury. Nature.

-

Fukuhara, N., et al. (2018). Intravesical ATP instillation induces urinary frequency because of activation of bladder afferent nerves. LUTS: Lower Urinary Tract Symptoms.

Sources

Troubleshooting & Optimization

Minimizing desensitization of P2X receptors during 2-Methylthio-ATP application

Topic: Minimizing Desensitization During 2-Methylthio-ATP Applications

Welcome to the P2X Technical Support Hub.

Status: Operational | Specialist: Senior Application Scientist Context: You are experiencing rapid signal loss (tachyphylaxis) when applying 2-Methylthio-ATP (2-MeSATP) to P2X receptors, specifically fast-desensitizing subtypes like P2X1 or P2X3.

This guide addresses the kinetic mismatch inherent to these receptors: they open in milliseconds but require minutes to recover.[1] With 2-MeSATP, a potent agonist, the risk of High-Affinity Desensitization (HAD) is critical—where trace levels of agonist lock the receptor closed without ever generating a detectable signal.

Module 1: The Mechanism of Failure (The "Why")

To solve the problem, you must visualize the receptor's energy landscape. P2X1 and P2X3 receptors operate on a "hair-trigger" mechanism.

-

Activation: Upon binding 2-MeSATP, the channel opens almost instantly (<10 ms).

-

Desensitization: Within 100 ms, the channel collapses into a stable, non-conducting "desensitized" state while the agonist is still bound.

-

The Bottleneck (Recovery): The agonist must unbind, and the protein must conformationally reset. For P2X3, this can take 5–20 minutes at room temperature.[2]

Critical Insight: 2-MeSATP is highly potent.[3] If your washout buffer contains even nanomolar contamination (carryover), or if you re-apply too soon, the receptor transitions directly from Desensitized

Visualizing the Kinetic Trap

The following diagram illustrates the cycle and the specific intervention points to force recovery.

Caption: The P2X Desensitization Cycle. Note the "HAD" trap caused by trace 2-MeSATP, and the specific roles of Calcium and Apyrase in forcing the return to the Resting state.

Module 2: Optimization Protocols (The "How")

Do not rely on simple buffer exchange. Use these active recovery protocols.

Protocol A: The Enzymatic Scavenger (Preventing HAD)

Best for: Patch-clamp or FLIPR assays where flow is slow or laminar mixing causes drag.

Because 2-MeSATP is potent, simple washout often leaves a "tail" of concentration in the nanomolar range—enough to desensitize but not activate. Solution: Add Apyrase to your wash buffer. Apyrase rapidly hydrolyzes residual ATP/2-MeSATP to AMP, clearing the binding site.

| Step | Action | Rationale |

| 1 | Prepare Wash Buffer | Add 0.5 – 2 U/mL Apyrase to your standard extracellular solution. |

| 2 | Application | Apply 2-MeSATP (Agonist) for minimal duration (e.g., 2s). |

| 3 | Immediate Wash | Switch immediately to Apyrase-Wash Buffer . |

| 4 | Incubation | Wait 5 minutes (P2X3) or 2 minutes (P2X1). |

| 5 | Pre-Pulse Wash | Switch to Apyrase-free buffer 30s before next agonist pulse (to prevent degrading your next dose). |

Protocol B: The Calcium Re-Priming Technique

Best for: P2X3 receptors specifically.

Unlike most ion channels where calcium promotes desensitization, extracellular

-

Standard Ca²⁺: 2 mM[1]

-

Recovery Ca²⁺: 5–10 mM (Transiently applied during washout)

Workflow:

-

Agonist: 2-MeSATP (in 2mM

). -

Wash: High-

Buffer (10mM -

Equilibrate: Standard Buffer (2mM

) for 60 seconds. -

Result: Recovery time reduced by ~50%.

Module 3: Experimental Workflow Logic

Use this logic flow to design your perfusion sequence. This ensures you do not mistake desensitization for compound inhibition.

Caption: Decision logic for perfusion timing. Note that P2X1/3 requires active intervention (Apyrase/Time) compared to slower subtypes.

Module 4: Troubleshooting & FAQs

Q1: I see a response on the first application, but the second application is flat (0 pA). Is my cell dead?

-

Diagnosis: Likely High-Affinity Desensitization (HAD) , not cell death.

-

Test: Apply a different agonist (like

-meATP) or wait 20 minutes. If the signal returns, it was desensitization.[4] -

Fix: Your washout flow rate is too slow, or 2-MeSATP is sticking to the tubing (it is lipophilic). Replace plastic tubing with Teflon/glass or increase wash duration.

Q2: Does temperature matter?

-

Yes. Recovery from desensitization is highly temperature-dependent (Q10 ~ 3-4).

-

Insight: P2X3 receptors recover significantly faster at 37°C than at room temperature (22°C). If you are struggling with run-down at room temp, heating the bath to physiological temperature may stabilize the repetitive responses.

Q3: How do I distinguish "Run-down" from "Desensitization"?

-

Desensitization: Reversible.[2][5] If you wait 20 minutes and the current returns, it is desensitization.

-

Run-down: Irreversible. Caused by loss of intracellular factors (e.g., ATP, phosphorylation) during whole-cell patch clamp.

-

Prevention: Add ATP (4 mM) and GTP (0.3 mM) to your intracellular (pipette) solution to prevent metabolic run-down.

Q4: Why 2-MeSATP instead of ATP?

-

2-MeSATP is more potent on P2X receptors but also highly active on P2Y receptors.

-